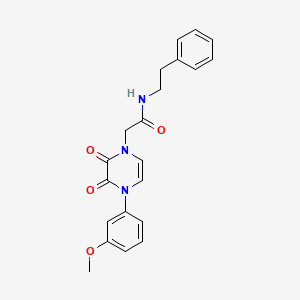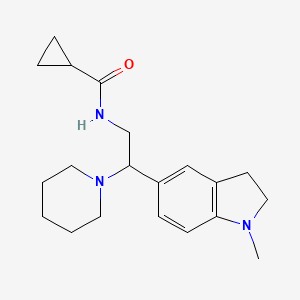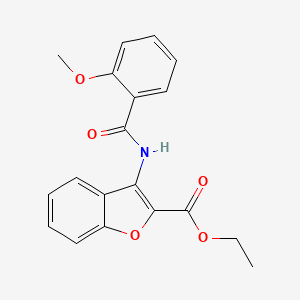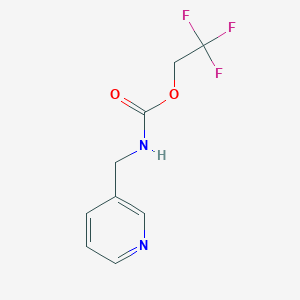![molecular formula C21H20N2O2 B2674759 1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol CAS No. 876882-88-1](/img/structure/B2674759.png)
1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a complex organic compound that features a naphthalene ring, a benzodiazole ring, and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-(naphthalen-1-yloxy)ethylamine with 2-chloro-1H-benzimidazole under basic conditions to form the intermediate compound. This intermediate is then subjected to a reduction reaction using a suitable reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The naphthalen-1-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield 1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethanal or 1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethanoic acid.
Scientific Research Applications
1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-(naphthalen-1-yloxy)ethyl)-acetamide: This compound has a similar naphthalen-1-yloxy group but differs in the presence of an acetamide group instead of the benzodiazole ring.
Ethyl 2-(naphthalen-1-yloxy)acetate: This compound features an ethyl ester group in place of the ethan-1-ol group.
Uniqueness
1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is unique due to the combination of its naphthalene, benzodiazole, and ethan-1-ol groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
1-[1-(2-naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15(24)21-22-18-10-4-5-11-19(18)23(21)13-14-25-20-12-6-8-16-7-2-3-9-17(16)20/h2-12,15,24H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOZEJAHRZNERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-1-[3-(prop-2-enoylamino)propyl]pyrrolidine-2-carboxamide](/img/structure/B2674678.png)


![7-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B2674683.png)

![1-[(3aR,4R,6aR)-4-phenyl-hexahydro-1H-furo[3,4-b]pyrrole-3a-carbonyl]pyrrolidine](/img/structure/B2674689.png)

![1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea](/img/structure/B2674692.png)
![1-(4-Methoxyphenyl)-5-oxo-N-[3-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2674693.png)

![N-(2-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2674698.png)
![N-(4-chlorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2674699.png)
